

High-Purity Synthetic CLE25 Peptide: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: CLE25 Peptide

Cat. No.: B15602921

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This document provides detailed application notes and protocols for the use of high-purity synthetic **CLE25 peptide** in research and drug development. The **CLE25 peptide**, a key signaling molecule in plants, is instrumental in understanding vascular development and stress response mechanisms. These guidelines are intended for researchers, scientists, and drug development professionals.

Product Information

High-purity synthetic **CLE25 peptide** is a 12-amino acid peptide with the sequence Arg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn, where 'Hyp' represents hydroxyproline. It is typically supplied as a lyophilized powder and should be stored at -20°C. The molecular weight is approximately 1375.5 g/mol ^[1] For research purposes, it is crucial to use a highly pure synthetic version to ensure reproducible results.

Table 1: Commercial Sources for High-Purity Synthetic **CLE25 Peptide**

| Supplier | Product Name | Purity | Quantity Options | Catalog Number |
|-------------------------|-----------------------------|---------------|-------------------------------|----------------|
| Blue Tiger Scientific | CLE25 Peptide (Highly Pure) | ≥98% (HPLC) | Custom amounts available | MDP0859 |
| Molecular Depot | CLE25 Peptide (Highly Pure) | Not Specified | 100 µg, Custom bulk amounts | MDP0859 |
| MedchemExpress | CLE25 Peptide | >98% | 50 mg, 100 mg, 250 mg, Custom | HY-P1004 |
| Peptide Institute, Inc. | CLE25 Peptide | ≥98.0% (HPLC) | 0.5 mg, Bulk request | 4511-v |
| FUJIFILM Wako | CLE25 Peptide | ≥98% (HPLC) | 0.5mg | 332-45111 |
| Biosynth | CLE25 Peptide | High Purity | Inquire for options | PBP-4511-V |

Biological Activity and Signaling Pathways

The **CLE25 peptide** is a versatile signaling molecule involved in at least two distinct pathways in *Arabidopsis thaliana*:

- **Vascular Development (Phloem Initiation):** **CLE25 peptide** signals through the CLAVATA2 (CLV2) and CLE-RESISTANT RECEPTOR KINASE (CLERK) receptor complex to regulate the initiation of phloem development.[2] This pathway is crucial for the proper formation of the plant's vascular system.
- **Drought Stress Response and Stomatal Closure:** As a long-distance signal, CLE25 moves from the roots to the leaves in response to dehydration.[3] In the leaves, it binds to the BARELY ANY MERISTEM (BAM1) and BAM3 receptor-like kinases.[3] This binding event triggers a signaling cascade that upregulates the expression of 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in the biosynthesis of the stress hormone abscisic acid (ABA).[3][4] The resulting increase in ABA levels leads to stomatal closure, reducing water loss.[3][5]

Application Notes

High-purity synthetic **CLE25 peptide** is a valuable tool for a variety of in vitro and in vivo studies:

- **Receptor-Ligand Interaction Studies:** To investigate the binding affinity and kinetics of CLE25 with its receptors, such as BAM1, BAM3, and the CLERK-CLV2 complex.
- **In Vitro Bioassays:** To study the physiological effects of CLE25, such as the induction of stomatal closure in epidermal peels.
- **Signaling Pathway Elucidation:** To dissect the downstream components of the CLE25 signaling cascade, including protein phosphorylation and changes in gene expression.
- **Structure-Activity Relationship Studies:** To identify the key amino acid residues responsible for the biological activity of CLE25 by using synthetic analogues.
- **Drug Discovery and Agrochemical Screening:** To identify compounds that can modulate the activity of the CLE25 signaling pathway for potential applications in agriculture to enhance drought tolerance in crops.

Experimental Protocols

Stomatal Aperture Assay in *Arabidopsis thaliana*

This protocol is designed to assess the effect of synthetic **CLE25 peptide** on stomatal closure in detached leaves.

Materials:

- High-purity synthetic **CLE25 peptide**
- *Arabidopsis thaliana* (Col-0) plants, 4-5 weeks old
- Opening Buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 10 μ M CaCl₂)
- Microscope slides and coverslips
- Microscope with a camera and image analysis software (e.g., ImageJ)

Procedure:

- Prepare a stock solution of **CLE25 peptide** in sterile water. It is recommended to prepare fresh dilutions in the opening buffer for each experiment.
- Excise fully expanded rosette leaves from well-watered Arabidopsis plants.
- Float the detached leaves, abaxial (lower) side down, in a petri dish containing the opening buffer and expose to light for 2-3 hours to induce stomatal opening.
- Replace the opening buffer with fresh buffer containing different concentrations of **CLE25 peptide** (e.g., 1 nM, 10 nM, 100 nM, 1 μ M).^[5] Include a mock control with the buffer alone.
- Incubate the leaves for 3 hours under the same light conditions.^[5]
- To observe the stomata, you can either create an epidermal peel or use a non-destructive imaging technique. For epidermal peels, gently tear the leaf and mount the thin epidermal layer on a microscope slide with a drop of the incubation buffer.
- Immediately observe the stomata under a microscope and capture images.
- Measure the width and length of the stomatal pores using image analysis software. At least 50 stomata should be measured per treatment condition.
- The stomatal aperture is typically expressed as the ratio of width to length.

Table 2: Dose-Response of **CLE25 Peptide** on Stomatal Aperture

| CLE25 Concentration (nM) | Mean Stomatal Aperture (Width/Length Ratio) \pm SD |
|--------------------------|--|
| 0 (Mock) | Insert experimentally determined value |
| 1 | Insert experimentally determined value |
| 10 | Insert experimentally determined value |
| 100 | Insert experimentally determined value |
| 1000 | Insert experimentally determined value |
| EC50 | To be determined from the dose-response curve |

Quantitative Real-Time PCR (qRT-PCR) for NCED3 Expression

This protocol details the measurement of NCED3 gene expression in response to **CLE25 peptide** treatment.

Materials:

- Arabidopsis thaliana seedlings (2 weeks old)
- Liquid ½ MS medium
- Synthetic **CLE25 peptide**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for NCED3 and a reference gene (e.g., ACTIN2)
- Real-time PCR system

Procedure:

- Grow Arabidopsis seedlings in liquid ½ MS medium.

- Treat the seedlings with a final concentration of 1 μ M **CLE25 peptide** or a mock solution.
- Harvest the aerial parts of the seedlings at different time points (e.g., 0, 1, 3, 6 hours) after treatment.
- Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.
- Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
- Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
- Perform qRT-PCR using the synthesized cDNA, gene-specific primers for NCED3 and the reference gene, and a qPCR master mix.
- Analyze the results using the $\Delta\Delta C_t$ method to determine the relative fold change in NCED3 expression.

Table 3: NCED3 Expression in Response to **CLE25 Peptide**

| Time Point (hours) | Relative NCED3 Expression (Fold Change) \pm SD |
|--------------------|--|
| 0 | 1.0 |
| 1 | Insert experimentally determined value |
| 3 | Insert experimentally determined value |
| 6 | Insert experimentally determined value |

Receptor-Ligand Binding Assay (Conceptual Protocol)

A direct binding assay has not been explicitly detailed for CLE25 in the literature surveyed. However, based on similar peptide-receptor studies, an isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) experiment could be performed. For example, a study on the related CLE45 peptide and its receptor BAM3 reported a dissociation constant (K_d) of ~120 nM as determined by ITC.[6]

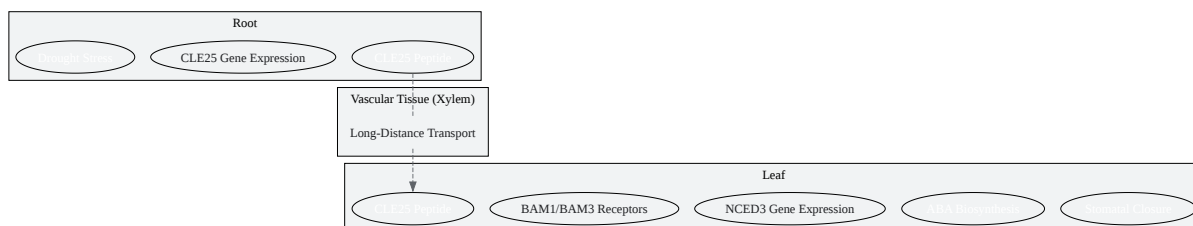
Conceptual ITC Workflow:

- Express and purify the extracellular domain of the BAM1 or BAM3 receptor.
- Prepare a solution of the purified receptor in a suitable buffer.
- Prepare a solution of the synthetic **CLE25 peptide** in the same buffer.
- Titrate the **CLE25 peptide** solution into the receptor solution in the ITC instrument.
- Measure the heat changes upon binding.
- Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

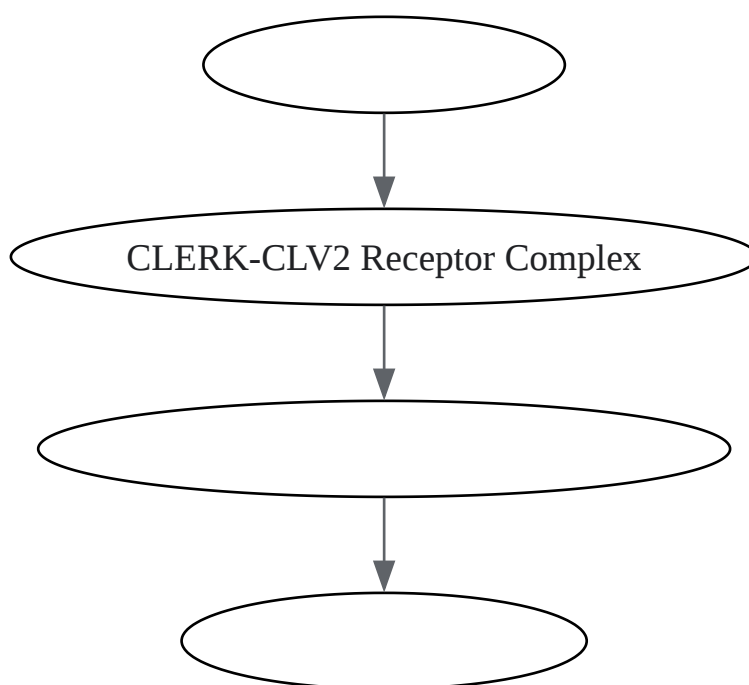
Table 4: Binding Affinities of CLE Peptides to Receptors (Reference Data)

| Ligand | Receptor | Method | Binding Affinity (Kd) |
|--------|------------|------------------|-----------------------|
| CLE45 | BAM3 | ITC | ~120 nM[6] |
| CLE13 | BAM1 | Not Specified | 10 nM[7] |
| CLE16 | BAM1 | Not Specified | 6.9 nM[7] |
| CLE25 | BAM1/BAM3 | To be determined | To be determined |
| CLE25 | CLERK-CLV2 | To be determined | To be determined |

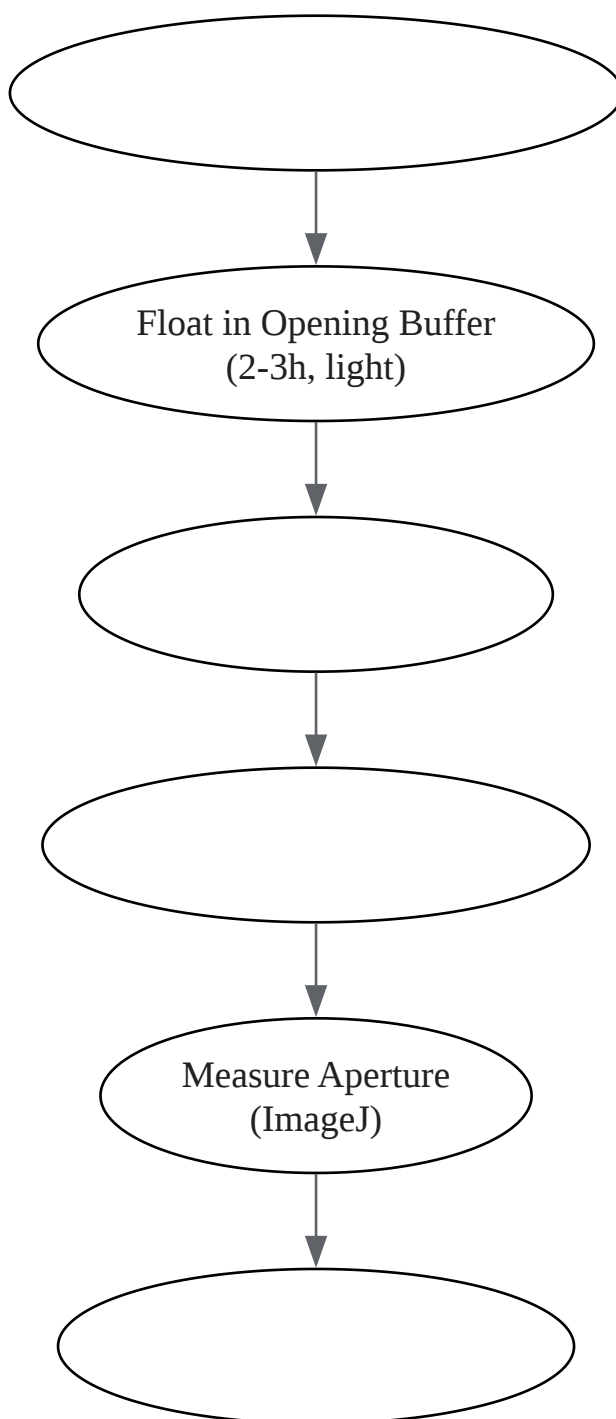
Visualizations of Signaling Pathways and Workflows



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